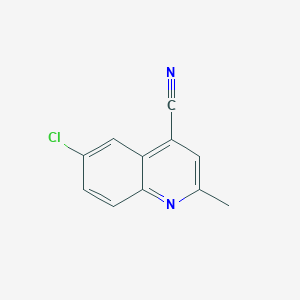

6-Chloro-2-methylquinoline-4-carbonitrile

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Science

The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. iosrjournals.orgresearchgate.net It is widely regarded as a "privileged scaffold" because its structure appears in a multitude of compounds with diverse and potent pharmacological activities. researchgate.net The quinoline nucleus is a key component in compounds screened for anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties. iosrjournals.orgnih.govnih.gov Its versatility allows for functionalization at various positions, enabling chemists to fine-tune the electronic and steric properties of its derivatives to achieve desired biological effects or material characteristics. researchgate.net The development of quinoline-based drugs has a long history, with quinine (B1679958) being a famous natural product used to treat malaria. researchgate.net In materials science, the conjugated structure of quinoline makes it suitable for creating dyes used in applications like dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). ossila.com

Overview of Quinoline-4-carbonitrile Derivatives within Heterocyclic Chemistry

Within the broad family of quinoline derivatives, those containing a carbonitrile (-C≡N) group, particularly at the 4-position, are of significant interest in heterocyclic chemistry. The carbonitrile group is a powerful and versatile functional group. Its strong electron-withdrawing nature can significantly influence the electronic properties of the quinoline ring system.

Quinoline-4-carbonitriles are often synthesized from corresponding quinoline-4-carboxylic acids or their amides. researchgate.net The Doebner and Pfitzinger reactions are classical methods for accessing the foundational quinoline-4-carboxylic acid core, which can then be converted to the nitrile. researchgate.netiipseries.org More modern, one-pot multicomponent reactions have also been developed to synthesize substituted quinoline carbonitriles efficiently. nih.gov These derivatives serve as crucial intermediates in organic synthesis. The nitrile group can be readily transformed into other functional groups such as amines, tetrazoles, or carboxylic acids, providing a gateway to a wide array of other complex heterocyclic structures. Furthermore, the nitrile moiety itself can be important for biological activity, acting as a hydrogen bond acceptor and contributing to the molecule's interaction with biological targets like enzymes. nih.gov

Strategic Positioning and Research Objectives Pertaining to 6-Chloro-2-methylquinoline-4-carbonitrile

While extensive research on the specific compound this compound is not widely published, its strategic value in research can be inferred from its constituent parts. The primary research objective for a compound with this specific substitution pattern is its use as a highly specialized chemical building block for the synthesis of more complex molecules.

The strategic design incorporates several features:

The Quinoline Core : Provides a proven heterocyclic framework known for biological activity. iosrjournals.org

The 6-Chloro Substituent : The chlorine atom at the 6-position modifies the molecule's lipophilicity and electronic distribution. Halogen atoms are often incorporated into pharmaceutical candidates to improve metabolic stability or enhance binding affinity.

The 2-Methyl Group : This group can influence the molecule's conformation and interaction with target sites.

The 4-Carbonitrile Group : This is the key reactive handle. Its primary purpose is to serve as a point for further chemical elaboration. Researchers would likely target this group for transformations to build novel molecular libraries for screening purposes, such as in drug discovery programs seeking new anticancer or antibacterial agents. nih.govnih.gov

Therefore, this compound is positioned not as an end-product, but as a valuable intermediate. Its synthesis allows for the systematic exploration of chemical space around the quinoline scaffold, enabling the generation of novel derivatives with potentially unique and valuable properties for pharmaceutical or material science applications.

Chemical Properties of Precursor

As specific experimental data for this compound is not available in public literature, the properties of its direct precursor, 6-Chloro-2-methylquinoline (B1360239), are provided below for context.

| Property | Value |

| Compound Name | 6-Chloro-2-methylquinoline |

| CAS Number | 92-46-6 |

| Molecular Formula | C₁₀H₈ClN |

| Molecular Weight | 177.63 g/mol |

| Form | Solid |

| Melting Point | 94-98 °C |

Data sourced from available chemical supplier information. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7ClN2 |

|---|---|

Molecular Weight |

202.64 g/mol |

IUPAC Name |

6-chloro-2-methylquinoline-4-carbonitrile |

InChI |

InChI=1S/C11H7ClN2/c1-7-4-8(6-13)10-5-9(12)2-3-11(10)14-7/h2-5H,1H3 |

InChI Key |

WKKHTFQWBLECCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Cl)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 2 Methylquinoline 4 Carbonitrile and Analogous Structures

Classical Approaches for Quinoline (B57606) Ring System Construction

The foundational methods for constructing the quinoline ring system, many of which date back to the late 19th century, remain relevant. These classical reactions, often named after their discoverers, provide robust pathways to a wide array of substituted quinolines.

Adaptations of the Friedländer Reaction for Substituted Quinolines

The Friedländer synthesis, first reported in 1882, is a versatile and efficient method for generating 2- and 3-substituted quinolines. nih.govnih.gov The reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group, such as a ketone. nih.gov

The versatility of the Friedländer reaction has been enhanced through the use of various catalysts to improve yields and reaction conditions. For instance, ionic liquids like [Hbim]BF₄ have been employed as efficient and reusable catalysts for Friedländer synthesis under solvent-free conditions. nih.gov Additionally, solid acid catalysts, such as sulfamic acid-supported on magnetic nanoparticles (Fe₃O₄@SiO₂@PDETSA), have been shown to effectively catalyze the reaction, yielding quinoline derivatives in high yields. nih.gov

One notable adaptation for a related structure involves the microwave-assisted reaction of 2-amino-5-chlorobenzophenone (B30270) with methyl acetoacetate (B1235776) in the presence of concentrated HCl to produce methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. researchgate.net This highlights how the fundamental Friedländer condensation can be modernized to synthesize complex quinoline derivatives.

Modifications of the Doebner and Pfitzinger Reactions for Quinoline-4-carboxylic Acid and Related Carbonitrile Synthesis

The Doebner and Pfitzinger reactions are classical methods that specifically target the synthesis of quinoline-4-carboxylic acids, which can be precursors to quinoline-4-carbonitriles.

The Doebner reaction , introduced in 1887, involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acid derivatives. nih.goviipseries.org A key finding is that the order of reactant mixing is crucial in determining the final product. sci-hub.se For the synthesis of 2-methylquinoline-4-carboxylic acids, reacting an aromatic amine with two equivalents of pyruvic acid in ethanol (B145695) has been shown to be effective, particularly with anilines bearing electron-donating groups. sci-hub.se However, anilines with electron-withdrawing groups, such as p-chloroaniline, may not yield the desired 2-methyl-4-carboxyquinoline under these conditions. sci-hub.se

The Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids. nih.govwikipedia.org The reaction proceeds through the hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine, followed by cyclization and dehydration. wikipedia.org Variations of this reaction, such as using enaminones in place of dicarbonyl compounds, have been developed to synthesize 3-aroyl-quinoline-4-carboxylic acids. researchgate.net An improved Pfitzinger reaction promoted by TMSCl allows for a one-step synthesis of quinoline-4-carboxylic esters or acids from isatins and N,N-dimethylenaminones under mild conditions. exlibrisgroup.com

While these methods yield quinoline-4-carboxylic acids, the conversion to the corresponding carbonitrile is a necessary subsequent step to obtain the target compound, 6-Chloro-2-methylquinoline-4-carbonitrile.

Skraup and Doebner–Von Miller Methodologies: Historical and Modern Perspectives

The Skraup synthesis , reported in 1880, is one of the oldest methods for quinoline synthesis and involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.goviipseries.org This method is still commonly used for producing quinolines that are unsubstituted in the heterocyclic ring. nih.gov

The Doebner–von Miller reaction , an extension of the Skraup synthesis, utilizes α,β-unsaturated carbonyl compounds instead of glycerol. nih.govwikipedia.org This reaction is a widely used route to 2- and/or 4-substituted quinolines. nih.gov A significant improvement to this method was the introduction of a two-phase solvent system, which minimizes the acid-catalyzed polymerization of the carbonyl substrate, thereby increasing the product yield. nih.govresearchgate.net The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org For instance, 2-methylquinoline (B7769805) can be synthesized from aniline hydrochloride and acetaldehyde, which forms crotonaldehyde (B89634) in situ. The reaction then proceeds through a Michael addition, followed by cyclization, dehydration, and aromatization. researchgate.net

Contemporary Synthetic Strategies for this compound Scaffolds

Modern synthetic chemistry has introduced new techniques that offer significant advantages over classical methods, including increased efficiency, milder reaction conditions, and the ability to construct complex molecules in fewer steps.

Multi-component Reactions for Direct Quinoline Carbonitrile Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. These reactions are advantageous for creating molecular diversity and are well-suited for the synthesis of complex heterocyclic systems like quinolines.

One example of a three-component reaction for the synthesis of quinoline derivatives involves the reaction of an aniline, an aldehyde, and an activated alkyne. A Povarov-type reaction using anilines, paraformaldehyde, and an alkyne in the presence of (±)-camphor-10-sulfonic acid can produce various quinoline derivatives. nih.gov Another approach utilizes a three-component reaction of an aniline, various aldehydes, and pyruvic acid in water with a catalyst like Ytterbium perfluorooctanoate [Yb(PFO)₃] to afford quinoline-4-carboxylic acids in good yields. researchgate.net While these examples lead to quinoline-4-carboxylic acids, the principles of MCRs can be adapted for the direct synthesis of quinoline carbonitriles by choosing appropriate starting materials.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net

This technology has been successfully applied to several classical quinoline syntheses. For example, the Pfitzinger reaction has been adapted for microwave irradiation to produce quinoline-4-carboxylic acids. iipseries.org Similarly, a microwave-assisted, solvent-free method has been developed for the synthesis of quinolines and dihydroquinolines from anilines and alkyl vinyl ketones on a silica (B1680970) gel surface impregnated with indium(III) chloride. researchgate.net

Microwave irradiation has also been employed in the synthesis of various quinoline-based heterocyclic compounds, demonstrating its broad applicability. researchgate.net For instance, the synthesis of 2-amino-3-carbethoxy-4-phenylpyrano[3,2-c]quinolin-5(6H)-ones has been achieved through a microwave-induced one-pot, three-component reaction. researchgate.net The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for certain inhibitors, has been optimized for large-scale production through a three-step process involving cyclization, nitration, and chlorination, with the potential for microwave application to enhance efficiency. atlantis-press.com

Catalyst-Mediated Quinoline Formation

Synthesis of Key Precursors and Structural Analogs of this compound

The synthesis of the target compound, this compound, relies on the availability of key precursors and the application of synthetic methods analogous to those used for similar structures. A primary precursor for the quinoline core is often a substituted aniline, such as 4-chloroaniline (B138754). chemicalbook.comchemicalbook.com

A common strategy to build the substituted quinoline ring is the Doebner reaction. However, studies have shown that reacting aniline derivatives possessing electron-donating groups with pyruvic acid in ethanol can lead to the formation of 2-methylquinoline-4-carboxylic acid derivatives, which are close structural analogs of the target carbonitrile. sci-hub.se Attempts to use anilines with electron-withdrawing groups, like p-chloroaniline, were reported to be unsuccessful under these specific conditions for forming the 4-carboxylic acid derivative. sci-hub.se

The synthesis of the direct precursor, 6-chloro-2-methylquinoline (B1360239), can be achieved by reacting 4-chloroaniline with ethyl vinyl ether in the presence of a catalyst in acetonitrile (B52724) at 80 °C. chemicalbook.com Another key intermediate, 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid, has been synthesized from the corresponding quinoline by reaction with propargyl bromide in the presence of K₂CO₃ and a phase-transfer catalyst. researchgate.net

For the synthesis of a closely related analog, methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, a microwave-assisted reaction between 2-amino-5-chlorobenzophenone and methyl acetoacetate with concentrated HCl was effective. researchgate.net Furthermore, functionalization of the quinoline ring system can be achieved using mixed lithium-magnesium reagents. For instance, 7-chloroquinoline (B30040) can be magnesiated with TMPMgCl·LiCl and subsequently reacted with various electrophiles to introduce functionality at different positions. durham.ac.uk

Synthesis of 6-Chloro-2-methylquinoline

The synthesis of the 6-chloro-2-methylquinoline scaffold can be achieved through several established cyclization reactions. One common approach involves the condensation of a substituted aniline with a compound containing a reactive carbonyl and methyl group.

A prominent method for creating 2-methylquinolines involves the reaction of an aniline with a vinyl ether in the presence of a catalyst. chemicalbook.comresearchgate.net For instance, the condensation of anilines with vinyl ethers can be carried out using a catalytic amount of iodine in benzene (B151609) at 80°C. researchgate.net This reaction demonstrates dual behavior from the iodine species, where molecular iodine acts as an oxidant and its reduced form, hydrogen iodide, activates the vinyl ether. researchgate.net A general procedure involves charging a round-bottom flask with a solution of the aniline in a solvent like acetonitrile, adding a catalyst, followed by the vinyl ether, and heating the mixture. chemicalbook.com

Another effective method is a cyclization reaction using polyphosphoric acid. For example, 4-chloroaniline can be reacted with ethyl acetoacetate in the presence of polyphosphoric acid at elevated temperatures (e.g., 170°C) to yield the corresponding quinoline derivative. researchgate.net This process is part of a multi-step synthesis that can be used to produce various substituted quinolines. researchgate.net

The table below summarizes a synthetic route for a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which begins with the cyclization of 4-methoxyaniline. researchgate.net

Table 1: Synthesis of a 6-Substituted 2-Methylquinoline Derivative

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Cyclization | 4-Methoxyaniline, Ethyl acetoacetate | Polyphosphoric acid, 170°C, 1 h | 6-Methoxy-2-methylquinolin-4-ol |

| Nitrification | 6-Methoxy-2-methylquinolin-4-ol | Nitric acid, Propionic acid | 6-Methoxy-2-methyl-3-nitroquinolin-4-ol |

| Chlorination | 6-Methoxy-2-methyl-3-nitroquinolin-4-ol | POCl₃, DMF, 90°C, 2 h | 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline |

Data sourced from ResearchGate. researchgate.net

Preparation of Quinoline-4-carboxylic Acid Derivatives as Synthetic Intermediates

Quinoline-4-carboxylic acids are crucial intermediates in the synthesis of more complex quinoline derivatives. The Doebner and Pfitzinger reactions are classical and widely used methods for their preparation. researchgate.net

The Doebner reaction typically involves a three-component reaction between an aniline, an aldehyde, and pyruvic acid. nih.goviipseries.org Recent advancements have focused on making this process more environmentally friendly and efficient. For example, the reaction can be performed in water using catalysts like Ytterbium perfluorooctanoate [Yb(PFO)₃] under reflux conditions. researchgate.net Solvent-free conditions have also been explored, using novel magnetic nanoparticle catalysts that allow for easy separation and catalyst reusability. researchgate.netacs.org One such catalyst, Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, facilitates the reaction of an arylaldehyde, pyruvic acid, and an amine at 80°C, producing 2-aryl-quinoline-4-carboxylic acids in high yields within minutes. researchgate.netacs.org

The Pfitzinger reaction provides another major route, involving the condensation of an isatin derivative with a carbonyl compound under basic conditions. researchgate.netiipseries.org For instance, substituted isatins can react with various ketones in the presence of alcoholic potassium hydroxide (B78521) under reflux to afford quinoline-4-carboxylic acid derivatives. researchgate.net A patent describes a method where an isatin derivative is used as the starting material, undergoing ring-opening, condensation, and subsequent steps to yield the final product. google.com

Modern variations often employ microwave irradiation to accelerate the reaction and improve yields. iipseries.org The table below outlines various conditions reported for the synthesis of quinoline-4-carboxylic acid derivatives.

Table 2: Selected Methods for Synthesis of Quinoline-4-carboxylic Acid Derivatives

| Method | Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Doebner Reaction | Substituted anilines, Benzaldehyde, Pyruvic acid | None, Ethanol, Reflux | Catalyst-free conditions. researchgate.net |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Ytterbium perfluorooctanoate [Yb(PFO)₃], Water, Reflux | Use of an efficient catalyst in water. researchgate.net |

| Doebner Hydrogen-Transfer | Electron-deficient anilines, Benzaldehyde, Pyruvic acid | Various acids (e.g., TsOH, TfOH) and solvents | Effective for anilines with electron-withdrawing groups. nih.gov |

| Pfitzinger Reaction | Isatin, Ketones | Potassium hydroxide, Ethanol, Reflux (3-24 h) | A classic method with good yields. researchgate.net |

| Nanocatalyzed Synthesis | Arylaldehyde, Pyruvic acid, 1-Naphthylamine | Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, 80°C, Solvent-free | High yields, short reaction times, reusable catalyst. acs.org |

Data sourced from ResearchGate, PMC, and Google Patents. nih.govresearchgate.netacs.orggoogle.com

Synthesis of Quinoline Carbonitrile Derivatives with Varied Substitution Patterns

The introduction of a carbonitrile (cyano) group onto the quinoline ring can be accomplished through various synthetic strategies, either by building the ring with the nitrile group already present or by converting a precursor on a pre-formed quinoline.

A powerful method for constructing quinoline carbonitriles is through multi-component reactions. For example, derivatives of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile can be synthesized in a one-pot reaction. nih.govacs.org This involves reacting α-naphthylamine, an aromatic aldehyde, and malononitrile (B47326) using an environmentally safe solid acid magnetic nanocatalyst (Fe₃O₄@propylsilane-arginine) in ethanol. nih.govacs.org This method is notable for its high yields (88-95%) and very short reaction times (5-15 minutes). nih.govacs.org

Another important class of precursors are quinoline-4-carboxamides, which can be dehydrated to form the corresponding carbonitriles. The synthesis of quinoline-4-carboxamides has been explored extensively. researchgate.net For instance, various quinoline-4-carboxylic acids can be coupled with amines using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to produce the desired amide derivatives. researchgate.net

A classic method for introducing a cyano group to a heterocyclic ring is the Reissert-Henze reaction. This reaction type involves the treatment of a quinoline N-oxide with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), or the reaction of a quaternized intermediate with an alkali metal cyanide. While not directly described for this compound in the provided context, the synthesis of 2-cyano-6-methylpyridine from 2-picoline-1-oxide provides a relevant procedural example. orgsyn.org This process involves the N-oxide's activation with dimethyl sulfate, followed by nucleophilic attack by sodium cyanide. orgsyn.org

The table below details a multi-component synthesis for quinoline carbonitrile derivatives.

Table 3: Multi-Component Synthesis of Benzo[h]quinoline-3-carbonitrile Derivatives

| Starting Materials | Catalyst | Solvent | Conditions | Product Class |

|---|---|---|---|---|

| α-Naphthylamine, Aromatic aldehydes, Malononitrile | Fe₃O₄@propylsilane-arginine (Fe₃O₄@PS-Arg) magnetic nanoparticles | Ethanol | Optimized with 0.07 g of catalyst | 2-Amino-4-arylbenzo[h]quinoline-3-carbonitrile |

Advanced Spectroscopic Characterization of 6 Chloro 2 Methylquinoline 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the proton and carbon environments within the molecule, enabling the unambiguous assignment of its structure.

High-Resolution ¹H NMR Analysis for Proton Environment Elucidation

The ¹H NMR spectrum of 6-Chloro-2-methylquinoline-4-carbonitrile is expected to reveal distinct signals corresponding to each unique proton in the molecule. The electron-withdrawing nature of the chloro and cyano groups, combined with the electronic effects of the quinoline (B57606) ring system, results in a characteristic dispersion of chemical shifts in the aromatic region.

The methyl group (CH₃) at the C2 position is anticipated to appear as a sharp singlet in the upfield region, typically around 2.7-2.8 ppm. The protons on the quinoline core will appear in the downfield aromatic region (approximately 7.5-8.5 ppm).

H3: The proton at the C3 position is expected to be a singlet due to the absence of adjacent protons, appearing significantly downfield because of the anisotropic effect of the adjacent cyano group.

H5: This proton, adjacent to the chloro-substituted carbon, would likely appear as a doublet.

H7: This proton is expected to show a doublet of doublets splitting pattern due to coupling with both H5 and H8.

H8: This proton would likely appear as a doublet, coupling with H7.

Based on analyses of similar quinoline structures, the predicted chemical shifts are detailed in the table below. ias.ac.inrsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CH₃ (at C2) | ~ 2.75 | s (singlet) |

| H3 | ~ 7.80 | s (singlet) |

| H5 | ~ 8.20 | d (doublet) |

| H7 | ~ 7.75 | dd (doublet of doublets) |

| H8 | ~ 7.95 | d (doublet) |

| Note: Predicted values are based on related compounds and may vary from experimental results. The solvent is assumed to be CDCl₃. |

¹³C NMR Spectroscopy for Carbon Framework Determination

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

The spectrum is expected to show eleven signals corresponding to the eleven unique carbon atoms in the molecule. The carbon of the methyl group will appear at the highest field (lowest chemical shift). The carbons of the quinoline ring system will be found in the aromatic region (120-160 ppm). The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the 115-120 ppm range. The carbon atom attached to the chlorine (C6) and the carbons adjacent to the nitrogen atom (C2, C8a) will be significantly influenced by these heteroatoms. ias.ac.inrsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (at C2) | ~ 25 |

| C≡N (at C4) | ~ 117 |

| C2 | ~ 160 |

| C3 | ~ 123 |

| C4 | ~ 148 |

| C4a | ~ 147 |

| C5 | ~ 130 |

| C6 | ~ 135 |

| C7 | ~ 133 |

| C8 | ~ 126 |

| C8a | ~ 149 |

| Note: Predicted values are based on related compounds and may vary from experimental results. The solvent is assumed to be CDCl₃. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. Key expected correlations would be between H7 and H8, and between H7 and H5, confirming their positions on the benzene (B151609) ring portion of the quinoline system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the methyl protons to the methyl carbon, H5 to C5, H7 to C7, etc.).

The methyl protons (at C2) showing a correlation to the C2 and C3 carbons.

The H3 proton showing correlations to C2, C4, C4a, and the nitrile carbon.

The H5 proton showing correlations to C4, C6, and C7.

The H8 proton showing correlations to C6, C7, and C8a.

These 2D NMR techniques, when used together, provide an interlocking web of evidence that confirms the substitution pattern and the complete molecular structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays absorption bands corresponding to the stretching and bending vibrations of its specific bonds and functional groups.

The most prominent and diagnostically important band is expected to be the sharp, strong absorption from the nitrile (C≡N) group. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below this threshold. The fingerprint region (below 1600 cm⁻¹) contains a complex series of bands corresponding to the quinoline ring vibrations and C-Cl stretching. researchgate.netmdpi.com

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| ~ 2230 - 2210 | Strong, Sharp | C≡N (Nitrile) stretching |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~ 2980 - 2870 | Weak to Medium | Aliphatic C-H stretching (methyl group) |

| ~ 1600 - 1450 | Medium to Strong | C=C and C=N stretching (quinoline ring) |

| ~ 850 - 820 | Medium to Strong | C-Cl stretching |

| ~ 1450 - 1370 | Medium | C-H bending (methyl group) |

| Note: Predicted values are based on characteristic functional group frequencies and data from related compounds. rsc.org |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying symmetric vibrations and non-polar bonds. For this compound, the Raman spectrum would be valuable for confirming key structural features.

The symmetric stretching vibration of the nitrile (C≡N) group is expected to produce a strong and easily identifiable signal in the Raman spectrum. The breathing modes of the quinoline ring system, which involve the symmetric expansion and contraction of the rings, typically give rise to intense Raman bands. researchgate.netdergipark.org.tr These characteristic signals make Raman spectroscopy an excellent tool for molecular fingerprinting and for studying the vibrational modes of the core heterocyclic structure. Furthermore, the C-Cl bond, while visible in IR, often shows a distinct signal in the low-frequency region of the Raman spectrum, providing further structural confirmation.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₇ClN₂, mass spectrometry confirms the molecular weight and provides insights into its structural stability and decomposition pathways under ionization.

The nominal molecular weight of this compound is approximately 202.64 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the confirmation of the elemental composition. In a typical mass spectrum, the compound would be ionized, often by techniques such as electrospray ionization (ESI) or electron ionization (EI), to form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺.

The following table presents the predicted m/z values for various adducts of this compound that could be observed in an ESI mass spectrum. These predictions are based on the monoisotopic mass of the compound.

| Adduct Type | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₁H₈ClN₂]⁺ | 203.037 |

| [M+Na]⁺ | [C₁₁H₇ClN₂Na]⁺ | 225.019 |

| [M+K]⁺ | [C₁₁H₇ClN₂K]⁺ | 240.993 |

| [M+NH₄]⁺ | [C₁₁H₁₁ClN₃]⁺ | 220.064 |

The fragmentation of quinoline derivatives in mass spectrometry is influenced by the substituents on the ring system. chempap.org For this compound, under electron ionization, the initial fragmentation would likely involve the most stable parts of the molecule. The quinoline ring itself is a stable aromatic system. chempap.org

Common fragmentation pathways for substituted quinolines include the loss of small neutral molecules or radicals. nih.gov Given the structure of this compound, potential fragmentation could involve:

Loss of a chlorine radical (•Cl): This would result in a fragment ion with a significant decrease in mass.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the 2-position.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation for nitrogen-containing heterocyclic compounds, originating from the quinoline ring itself. chempap.org

Cleavage involving the cyano group (-CN): This could involve the loss of a CN radical or related fragments.

The relative abundance of these fragment ions in the mass spectrum provides a fingerprint for the molecule, allowing for its identification and differentiation from isomers. The stability of the resulting carbocations or radical cations dictates the likelihood of each fragmentation pathway. libretexts.org For instance, the formation of a stable aromatic cation would be a favored process. libretexts.org

Mechanistic Investigations and Reaction Pathways Involving 6 Chloro 2 Methylquinoline 4 Carbonitrile

Elucidation of Reaction Mechanisms in Quinoline (B57606) Synthesis and Functionalization

The synthesis of quinoline derivatives can be achieved through various methods, with the Skraup synthesis being a classic example for producing unsubstituted quinoline. nih.gov This reaction involves the thermal cyclization of aniline (B41778) with acrolein in the presence of sulfuric acid and an oxidizing agent. nih.gov Modifications of this approach, such as the Doebner-von Miller reaction, utilize α,β-unsaturated carbonyl compounds and anilines in the presence of a Lewis acid catalyst. youtube.com

More contemporary methods often involve multi-component reactions. For instance, quinoline-3-carbonitrile derivatives have been synthesized through a one-pot reaction of an appropriate aldehyde, ethyl cyanoacetate, a cyclic ketone, and ammonium (B1175870) acetate. nih.gov Another approach involves the reaction of 3,3-dimethoxy-2-formyl-propanenitrile sodium salt with various anilines, which proceeds through (E)-enamine and (Z)-enamine intermediates before cyclizing to form 3-cyanoquinolines. researchgate.net

The functionalization of the quinoline ring itself is also a subject of extensive study. For example, the functionalization of quinolines with acetals of cyanopropargylic alcohols has been developed to produce 2,3-disubstituted quinolines, which can then be transformed into furo[3,4-b]quinolinones. acs.orgacs.org Mechanistic proposals for such reactions often involve initial nucleophilic attack followed by cyclization and subsequent rearrangement or aromatization steps. For example, the synthesis of 4-indolylquinolines from enone-tethered imines and indoles is believed to proceed through a Michael/Mannich/aromatization sequence. acs.org Radical-mediated pathways have also been proposed, particularly in reactions involving metal catalysts or specific reagents like TEMPO, a known radical scavenger. rsc.orgresearchgate.net

Role of Catalysts in Directing Reaction Regioselectivity and Stereoselectivity

Catalysts play a pivotal role in modern organic synthesis, often dictating the outcome of a reaction in terms of which constitutional isomer (regioselectivity) or stereoisomer is preferentially formed. In quinoline synthesis, various catalysts are employed to enhance yield and control selectivity.

Nanocatalysts, such as superparamagnetic Fe3O4 nanoparticles, have been utilized in the synthesis of quinoline derivatives. nih.gov These catalysts can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. nih.gov The proposed mechanism for these reactions often involves the catalyst activating a carbonyl group, facilitating a Knoevenagel condensation followed by a Michael addition and intramolecular cyclization. nih.gov

In the context of functionalizing the quinoline ring, acid and base catalysis are significant. researchgate.net For instance, the regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline (B46505) precursors is a well-documented method for synthesizing 4-aminoquinazolines, which are considered privileged structures in medicinal chemistry. nih.govmdpi.com The regioselectivity for substitution at the C4 position is consistently observed under various reaction conditions with different nucleophiles. mdpi.com This high regioselectivity is crucial for the synthesis of targeted bioactive molecules.

The choice of ligand in metal-catalyzed reactions can also control the regioselectivity. For example, in the hydroalkylation of vinylsilanes, different ligands can direct the reaction to yield either linear or branched products. acs.org While not specific to 6-Chloro-2-methylquinoline-4-carbonitrile, these principles of catalyst and ligand control are broadly applicable in the synthesis and functionalization of substituted quinolines.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring System

The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions. The position of these substitutions is influenced by the existing substituents on the ring.

Electrophilic Substitution: In general, electrophilic substitution on the quinoline ring preferentially occurs on the benzene (B151609) ring portion, as the pyridine (B92270) ring is deactivated by the nitrogen atom. However, the conditions of the reaction can influence the outcome. For example, sulfonation of quinoline can initially occur at the 8-position, but due to steric interactions, the thermodynamically more stable 6-sulfonic acid derivative is formed upon heating. youtube.com

Nucleophilic Substitution: The pyridine ring of quinoline is more susceptible to nucleophilic attack. Chloro-substituted quinolines are particularly useful substrates for nucleophilic substitution reactions. The chlorine atom at the 4-position of the quinoline ring is generally more reactive towards nucleophiles than a chlorine at the 2-position. researchgate.net This difference in reactivity is exploited in the synthesis of various 4-substituted quinolines. For example, 4-chloroquinolines react with nucleophiles like amines, thiols, and azide (B81097) ions to yield the corresponding substituted products. mdpi.com The reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) has been studied, highlighting the role of acid and base catalysis in these substitutions. researchgate.net

In the case of this compound, the chlorine atom at the 6-position is on the benzene ring and is generally less reactive towards nucleophilic substitution compared to a halogen on the pyridine ring. However, under forcing conditions or with highly activated nucleophiles, substitution at this position could potentially occur. The primary sites for nucleophilic attack would be the 2- and 4-positions if they bore suitable leaving groups.

Reactivity and Transformations of the Carbonitrile Moiety in this compound

The carbonitrile (cyano) group is a versatile functional group that can undergo a variety of chemical transformations. In the context of this compound, the carbonitrile at the 4-position is a key site for chemical modification.

The cyano group can be hydrolyzed to a carboxylic acid or an amide. It can also be reduced to an amine. Furthermore, the cyano group can participate in cycloaddition reactions and can be used to construct other heterocyclic rings. For example, quinolines bearing a cyano group at the 3-position can be readily converted to biologically active carboxamides, 1,2,4-triazoles, and 2-imidazoles. acs.org They can also be transformed into other fused heterocyclic systems. acs.org

The reactivity of the carbonitrile group can be influenced by the electronic properties of the quinoline ring. The electron-withdrawing nature of the quinoline ring system can activate the cyano group towards certain nucleophilic additions.

Cyclization and Annulation Processes in the Formation of Derivatives

Cyclization and annulation reactions are powerful tools for the synthesis of complex polycyclic and heterocyclic systems from simpler starting materials. This compound can serve as a building block in such transformations.

Annulation processes, such as the Friedländer annulation, are used to construct the quinoline ring itself. nih.gov This involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. nih.gov

Once the quinoline ring is formed, further annulation can occur. For instance, the functionalization of quinolines with cyanopropargylic alcohols can lead to the formation of furo[3,4-b]quinolinones through intramolecular cyclization. acs.org Paired electrolysis has also been employed to achieve cascade annulation for the synthesis of highly functionalized quinoline-substituted molecules. nih.gov

Kinetic and Thermodynamic Studies of Reactions Involving Quinoline Carbonitriles

Kinetic and thermodynamic studies provide crucial insights into reaction mechanisms, stability of intermediates, and the factors that control reaction rates and product distributions.

For quinoline derivatives, studies have investigated the thermodynamics of phase transitions. For example, the sublimation and vaporization enthalpies of 2-methylquinoline (B7769805) and 2-chloroquinoline (B121035) have been determined using solution calorimetry and transpiration methods. researchgate.net Such data is important for understanding the physical properties and stability of these compounds.

In terms of reaction kinetics, the sulfonation of quinoline provides a classic example of kinetic versus thermodynamic control. youtube.com At lower temperatures, the kinetically favored product is formed, while at higher temperatures, the reaction proceeds to the more stable thermodynamic product. youtube.com The kinetics of nucleophilic substitution reactions on chloroquinolines have also been investigated, revealing differences in reactivity between 2- and 4-chloroquinolines. researchgate.net For instance, 2-chloroquinoline shows a higher reactivity towards methoxide (B1231860) ions compared to 4-chloroquinoline. researchgate.net

Computational studies, such as Density Functional Theory (DFT), are also employed to understand the reactivity of quinoline derivatives. These studies can calculate properties like HOMO-LUMO energy gaps, which can be correlated with chemical reactivity. nih.govresearchgate.net A smaller energy gap generally implies greater reactivity. researchgate.net

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the provided search results, the principles derived from studies on related quinoline carbonitriles and chloroquinolines are applicable. Such studies would be invaluable for optimizing reaction conditions and understanding the underlying mechanistic details of its transformations.

Interactive Data Table: Properties of 6-Chloro-2-methylquinoline (B1360239)

| Property | Value | Reference |

| Molecular Formula | C10H8ClN | sigmaaldrich.com |

| Molecular Weight | 177.63 g/mol | sigmaaldrich.com |

| CAS Number | 92-46-6 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 94-98 °C | sigmaaldrich.com |

Interactive Data Table: Synthesis of Quinoline Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Multi-component Reaction | Aldehyde, Ethyl cyanoacetate, Cyclic ketone, Ammonium acetate | One-pot | Quinoline-3-carbonitrile derivatives | nih.gov |

| Friedländer Annulation | Cyclic/acyclic dicarbonyl compounds | Nanocatalyst, 100 °C, solvent-free | Quinolines | nih.gov |

| Functionalization | Quinolines, Acetals of cyanopropargylic alcohols | KOH/H2O/MeCN, 55–60 °C | 2,3-disubstituted quinolines | acs.org |

| Doebner-von Miller Reaction | α,β-unsaturated carbonyl compounds, Anilines | Lewis acid | Substituted quinolines | youtube.com |

Theoretical and Computational Studies of 6 Chloro 2 Methylquinoline 4 Carbonitrile

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic properties of molecules with high accuracy. nih.gov It is particularly effective for calculating structural, spectroscopic, and reactivity parameters for quinoline (B57606) derivatives. nih.govnih.gov For these calculations, the B3LYP functional combined with a basis set like 6-311++G(d,p) is a common and reliable choice for achieving accurate results that correlate well with experimental data. researchgate.netresearchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. nih.gov For 6-Chloro-2-methylquinoline-4-carbonitrile, the quinoline ring system is expected to be essentially planar. researchgate.net DFT calculations, such as those performed at the B3LYP/6-311+G(2d) level, can precisely predict bond lengths, bond angles, and dihedral angles. researchgate.net

Electronic structure analysis provides information on how electrons are distributed within the molecule. The Mulliken charge distribution, for instance, can identify the relative charges on each atom. In a related quinoline derivative, DFT calculations showed that nitrogen and oxygen atoms carry negative charges due to their high electronegativity. researchgate.net For this compound, the nitrogen atoms of the quinoline ring and the nitrile group, along with the chlorine atom, are expected to be electron-rich regions.

Table 1: Predicted Geometrical Parameters for a Quinoline Derivative Core Structure (Note: Data is based on analogous structures from computational studies on quinoline derivatives. researchgate.netresearchgate.net Exact values for this compound would require specific calculation.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-C (aromatic) | ~1.37 - 1.42 Å |

| Bond Length | C-N (ring) | ~1.32 - 1.38 Å |

| Bond Length | C-CN | ~1.45 Å |

| Bond Length | C≡N | ~1.16 Å |

| Bond Angle | C-C-C (ring) | ~118° - 122° |

| Bond Angle | C-N-C (ring) | ~117° |

| Bond Angle | C-C-CN | ~120° |

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are highly effective in predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed using DFT. These calculated frequencies, often scaled to correct for anharmonicity and basis set limitations, typically show excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net The analysis is often supported by a potential energy distribution (PED) calculation to assign specific vibrational modes, such as C-H stretching, C=N stretching, and C-Cl vibrations, to the calculated frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a standard approach within DFT to predict ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These theoretical predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure. researchgate.net

Table 2: Representative Predicted vs. Experimental Vibrational and NMR Data for Substituted Quinolines (Note: This table illustrates the typical correlation found in DFT studies of quinoline derivatives. researchgate.netresearchgate.net Specific values for the title compound are not available.)

| Spectrum | Parameter | Predicted Value (DFT) | Experimental Value (Analog) |

| IR | ν(C≡N) | ~2230 cm⁻¹ | ~2225 cm⁻¹ |

| IR | ν(C=N, ring) | ~1580 cm⁻¹ | ~1575 cm⁻¹ |

| IR | ν(C-Cl) | ~750 cm⁻¹ | ~745 cm⁻¹ |

| ¹H NMR | δ (Methyl Protons) | ~2.5 ppm | ~2.6 ppm |

| ¹³C NMR | δ (Nitrile Carbon) | ~118 ppm | ~117 ppm |

| ¹³C NMR | δ (C-Cl Carbon) | ~135 ppm | ~134 ppm |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. researchgate.netresearchgate.net These indices help in predicting how the molecule will behave in a chemical reaction.

Key Reactivity Indices:

Ionization Potential (IP): The energy required to remove an electron. (IP ≈ -E_HOMO) researchgate.net

Electron Affinity (EA): The energy released when an electron is added. (EA ≈ -E_LUMO) researchgate.net

Chemical Hardness (η): Resistance to change in electron distribution. (η = (IP - EA) / 2) researchgate.net

Chemical Potential (μ): The escaping tendency of electrons. (μ = -(IP + EA) / 2) researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons. (ω = μ² / 2η) researchgate.net

Table 3: Illustrative FMO Energies and Reactivity Descriptors for a Quinoline Derivative (Note: Values are representative based on DFT studies of similar compounds. researchgate.netresearchgate.net)

| Parameter | Symbol | Formula | Typical Calculated Value |

| HOMO Energy | E_HOMO | - | -6.5 eV |

| LUMO Energy | E_LUMO | - | -2.0 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.5 eV |

| Ionization Potential | IP | -E_HOMO | 6.5 eV |

| Electron Affinity | EA | -E_LUMO | 2.0 eV |

| Chemical Hardness | η | (IP - EA) / 2 | 2.25 eV |

| Chemical Potential | μ | -(IP + EA) / 2 | -4.25 eV |

| Electrophilicity Index | ω | μ² / 2η | 4.01 eV |

Molecular Modeling and Simulation Techniques

While quantum calculations focus on the static properties of a single molecule, molecular modeling and simulation techniques explore the dynamic behavior of molecules and their interactions within a system. scienceopen.com

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations calculate the motion of atoms and molecules over time by numerically solving Newton's equations of motion. nih.govnih.gov This technique provides a detailed picture of the conformational flexibility and dynamic behavior of a molecule. scienceopen.com

While the fused ring system of this compound is largely rigid, MD simulations can still provide valuable information about its:

Local Flexibility: Exploring the rotational freedom of the methyl group and the vibrational motions of the entire structure.

Intermolecular Interactions: Simulating the molecule in a condensed phase (liquid or solid) or in solution to study how it interacts with neighboring molecules. This can reveal information about packing forces, hydrogen bonding potential, and other non-covalent interactions.

Binding Dynamics: If the molecule is studied as a ligand for a biological target, MD simulations can explore the pathway of binding and unbinding, as well as the conformational changes that occur in both the ligand and the receptor upon complex formation. nih.gov The trajectory generated by an MD simulation allows for the calculation of time-dependent properties and the assessment of molecular stability. scienceopen.com

Prediction and Analysis of Computational Descriptors for this compound

Theoretical Parameters such as Topological Polar Surface Area (TPSA) and Lipophilicity (LogP)

No published studies were found that specifically calculate or experimentally determine the Topological Polar Surface Area (TPSA) or the lipophilicity (LogP) of this compound. These parameters are crucial in drug discovery and development for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. Without dedicated computational or experimental analysis, any provided values would be purely speculative and fall outside the required adherence to factual, sourced information.

Computational Insights into Reaction Pathways and Transition State Geometries

Similarly, the search yielded no computational studies detailing the reaction pathways or the geometries of transition states involving this compound. Such studies are vital for understanding the reactivity of the compound, optimizing its synthesis, and predicting its interactions with biological targets. The intricate nature of these computational analyses means that data from analogous compounds cannot be reliably extrapolated to this specific molecule.

Advanced Applications of 6 Chloro 2 Methylquinoline 4 Carbonitrile in Organic Synthesis

Strategic Building Block for Complex Heterocyclic Systems

6-Chloro-2-methylquinoline-4-carbonitrile serves as a versatile and strategic building block in the synthesis of complex heterocyclic systems. Its inherent reactivity and multiple functional groups—a chloro substituent, a methyl group, and a carbonitrile—provide numerous avenues for constructing intricate molecular architectures. The quinoline (B57606) core itself is a prominent scaffold in medicinal chemistry, and the specific substitution pattern of this compound allows for the generation of diverse derivatives with potential biological activities. nih.gov

Synthesis of Fused Quinoline Derivatives (e.g., Pyranoquinolines, Pyrimidoquinolines)

The structure of this compound is primed for the construction of fused heterocyclic systems. The carbonitrile group and the adjacent ring position can participate in cyclization reactions to form additional rings fused to the quinoline framework. For instance, reaction with suitable binucleophiles can lead to the formation of pyranoquinolines and pyrimidoquinolines. These fused systems are of significant interest in drug discovery due to their often-enhanced biological properties compared to the parent quinoline. The specific reaction conditions and the nature of the reacting partner dictate the final fused product, allowing for a high degree of synthetic control and the generation of a library of structurally diverse compounds.

Diversification via the Carbonitrile Group for Novel Chemical Entities

The carbonitrile group at the C4 position is a key handle for molecular diversification. It can be readily transformed into a variety of other functional groups, paving the way for the synthesis of novel chemical entities. For example, the carbonitrile can be hydrolyzed to a carboxylic acid or a carboxamide, which can then undergo further reactions such as esterification or amidation. It can also be reduced to an aminomethyl group, introducing a basic center into the molecule. Furthermore, the carbonitrile can participate in cycloaddition reactions or be used to construct other heterocyclic rings, such as tetrazoles, which are known to be important pharmacophores. This versatility makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening and drug discovery programs. nih.gov

| Starting Material | Reagent/Condition | Product Functional Group |

| This compound | Acid/Base Hydrolysis | Carboxylic Acid |

| This compound | H₂/Catalyst | Aminomethyl |

| This compound | Sodium Azide (B81097) | Tetrazole |

Intermediate in the Synthesis of Highly Functionalized Quinoline Scaffolds

Beyond its role as a building block for fused systems, this compound is a crucial intermediate for the synthesis of highly functionalized quinoline scaffolds. nih.gov The strategic placement of its substituents allows for sequential and controlled modifications of the quinoline core.

Regioselective Introduction of Diverse Chemical Functionalities onto the Quinoline Core

The presence of the chloro group at the C6 position and the methyl group at the C2 position allows for regioselective functionalization. The chloro group can be substituted by various nucleophiles through nucleophilic aromatic substitution reactions, introducing functionalities such as amines, ethers, and thioethers. The methyl group, on the other hand, can be functionalized through oxidation or condensation reactions. For instance, it can be oxidized to a carboxylic acid or condensed with aldehydes to form styryl derivatives. nih.gov This regioselectivity is critical for the rational design of molecules with specific properties, as the position of each functional group on the quinoline scaffold can significantly impact its biological activity. nih.govnih.gov

Preparation of Hydrazone Derivatives from Quinoline Intermediates

The carbonitrile group can be converted to a hydrazide, which can then be reacted with various aldehydes or ketones to form hydrazone derivatives. nih.govmdpi.com Hydrazones are a class of compounds known for their wide range of biological activities, including antimicrobial and anticonvulsant properties. nih.govmdpi.comresearchgate.netdoaj.org The synthesis of hydrazone derivatives from this compound-derived intermediates allows for the combination of the quinoline scaffold with the pharmacologically important hydrazone moiety, potentially leading to synergistic or novel biological effects. nih.govmdpi.comresearchgate.netdoaj.org

| Intermediate | Reagent | Resulting Derivative |

| Quinoline-4-carbohydrazide | Aldehyde/Ketone | Hydrazone |

Development of Novel Synthetic Methodologies Utilizing this compound as a Substrate

The unique reactivity of this compound also makes it a valuable substrate for the development of new synthetic methodologies. Researchers can explore novel catalytic systems or reaction conditions to achieve transformations that are not possible with other quinoline derivatives. For example, the development of new cross-coupling reactions involving the C-Cl bond or novel methods for the functionalization of the C4-carbonitrile group can expand the synthetic chemist's toolbox. The insights gained from studying the reactivity of this specific molecule can be applied to the synthesis of other complex heterocyclic compounds, thus advancing the field of organic synthesis as a whole.

Conclusion and Future Research Directions for 6 Chloro 2 Methylquinoline 4 Carbonitrile Chemistry

Summary of Key Synthetic Advances and Mechanistic Understandings

The synthesis of the 6-Chloro-2-methylquinoline-4-carbonitrile core relies on established methodologies for quinoline (B57606) ring formation. Key synthetic advances in quinoline chemistry that are applicable to this target molecule include:

Classical Named Reactions: Methods like the Combes, Doebner-von Miller, and Friedländer syntheses remain fundamental. iipseries.orgresearchgate.netnih.gov For instance, a plausible route to 6-Chloro-2-methylquinoline (B1360239), a precursor, involves the reaction of 4-chloroaniline (B138754) with an appropriate carbonyl compound. chemicalbook.com The Friedländer synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a particularly versatile method for constructing polysubstituted quinolines. nih.gov

Modern Catalytic Approaches: Recent years have seen a surge in the development of more efficient and environmentally benign catalytic systems for quinoline synthesis. acs.org These include the use of transition metal catalysts (e.g., copper, palladium, iron) and organocatalysts. mdpi.comorganic-chemistry.org Nanocatalysts are also emerging as a promising option, offering high efficiency and recyclability. acs.orgnih.gov

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the one-pot synthesis of complex quinoline derivatives from simple starting materials, demonstrating high atom economy and structural diversity. rsc.org A three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes represents an efficient, additive-free method for producing multiply substituted quinolines. organic-chemistry.org

The mechanism of quinoline ring formation generally involves a series of condensation, cyclization, and dehydration/oxidation steps. In the Combes synthesis, for example, the reaction proceeds through the formation of an enamine intermediate from an aniline (B41778) and a β-diketone, followed by acid-catalyzed cyclization and dehydration. youtube.com Understanding these mechanistic pathways is crucial for optimizing reaction conditions and predicting the regioselectivity of the cyclization.

A general synthetic approach to quinoline-4-carbonitriles involves the cyclization of appropriately substituted precursors. While a specific procedure for this compound is not detailed, related syntheses of quinoline-3-carbonitrile derivatives have been achieved through one-pot multicomponent reactions. nih.gov

Table 1: Key Synthetic Strategies for the Quinoline Core

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Combes Synthesis | Condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization. iipseries.orgyoutube.com | Forms 2,4-disubstituted quinolines. |

| Doebner-von Miller Reaction | Reaction of an aniline with an α,β-unsaturated carbonyl compound. researchgate.net | A variation of the Skraup synthesis. |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov | Highly versatile for polysubstituted quinolines. |

| Catalytic Methods | Use of transition metals, organocatalysts, or nanocatalysts to promote cyclization. acs.orgmdpi.comorganic-chemistry.org | Often milder conditions and higher yields. |

| Multicomponent Reactions | One-pot reactions involving three or more starting materials. rsc.orgorganic-chemistry.org | High atom economy and structural diversity. |

Emerging Trends and Challenges in Quinoline Carbonitrile Synthesis

The field of quinoline synthesis is continuously evolving, with several emerging trends that are relevant to the preparation of this compound:

Green Chemistry Approaches: There is a growing emphasis on developing sustainable synthetic methods that utilize environmentally friendly solvents, reduce waste, and employ reusable catalysts. acs.org

C-H Bond Functionalization: Direct functionalization of C-H bonds is a powerful tool for streamlining synthetic routes and avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: Visible-light-mediated reactions are gaining traction as a mild and efficient way to drive challenging transformations in quinoline synthesis. mdpi.com

Despite these advances, several challenges remain in the synthesis of specifically substituted quinoline carbonitriles:

Regioselectivity: Controlling the position of substituents on the quinoline ring, particularly in multicomponent reactions, can be challenging.

Functional Group Tolerance: Many classical quinoline syntheses employ harsh conditions that are not compatible with sensitive functional groups.

Availability of Starting Materials: The synthesis of highly substituted quinolines can be limited by the availability of the required precursors. For example, the preparation of 4-chloro-2-methylquinolines often starts from appropriately substituted anilines and involves chlorination using reagents like phosphorus oxychloride. nih.gov

Prospective Research Avenues for this compound in Advanced Organic Materials and Methodologies

The unique combination of a chloro, a methyl, and a cyano group on the quinoline framework of this compound opens up numerous avenues for future research:

Advanced Organic Materials: The quinoline ring is a known component in materials with interesting photophysical properties. numberanalytics.com The cyano group, in particular, can act as an electron-withdrawing group and a site for further chemical modification. This suggests that this compound could serve as a valuable building block for the synthesis of:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the quinoline core could be tuned by further derivatization.

Sensors: The nitrogen atom and the cyano group could act as binding sites for the detection of specific analytes.

Conjugated Polymers: The reactive chloro and cyano groups could be utilized in polymerization reactions to create novel materials with tailored electronic properties.

Novel Organic Methodologies: The functional groups on this compound make it an attractive substrate for developing and showcasing new synthetic methodologies. The chloro substituent is a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, alkyl, and amino groups. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This versatility makes the compound a useful platform for:

Developing New Catalytic Systems: The reactivity of the C-Cl bond can be used to test the efficacy of new catalysts for cross-coupling reactions.

Exploring Cascade Reactions: The multiple reactive sites could be exploited in the design of novel cascade reactions to rapidly build molecular complexity.

Synthesis of Novel Heterocyclic Systems: The cyano group can be a precursor for the construction of other fused heterocyclic rings.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-chloro-2-methylquinoline-4-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Classical methods like the Gould–Jacob or Skraup reactions can be adapted by substituting precursors to introduce the chloro, methyl, and nitrile groups. For example, chlorination using phosphoryl chloride (POCl₃) under reflux (110–120°C for 4–6 hours) is effective for introducing the chloro group, while nitrile formation may involve cyanation via nucleophilic substitution or metal-catalyzed cross-coupling . Optimization includes adjusting solvent polarity (e.g., DMF for nitrile stability), temperature gradients, and stoichiometric ratios of reagents to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., methyl at C2, nitrile at C4). The deshielding of aromatic protons near electronegative groups (Cl, CN) aids assignment .

- IR : A sharp peak at ~2200 cm confirms the nitrile group .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 217.0398 for CHClN) .

Q. How can researchers evaluate the compound’s solubility and stability for in vitro assays?

- Methodological Answer : Perform solubility screens in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy. Stability is assessed via accelerated degradation studies (40–60°C for 48–72 hours) with HPLC monitoring. For biological assays, ensure <0.1% DMSO concentration to avoid cytotoxicity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the quinoline core?

- Methodological Answer : The chloro group at C6 acts as a weak electron-withdrawing group, directing electrophilic substitution to C5 or C7. For cross-coupling (e.g., Suzuki), use Pd(PPh₃)₄ with aryl boronic acids in THF/Na2CO₃ (80°C, 12 hours). For nitrile group derivatization (e.g., hydrolysis to carboxylic acid), employ acidic/basic conditions (H2SO4/H2O or NaOH/H2O2) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) optimize the molecular geometry and electrostatic potential maps. Molecular docking (AutoDock Vina) against targets like kinase enzymes identifies binding affinities. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What crystallographic challenges arise in resolving the structure of this compound?

- Methodological Answer : The compound’s planar quinoline core and nitrile group often lead to π-stacking in crystals, complicating single-crystal growth. Use slow vapor diffusion (hexane/ethyl acetate) for crystallization. SHELXL refinement requires careful handling of disorder in the methyl or chloro groups .

Q. How can green chemistry principles be applied to its synthesis?

- Methodological Answer : Replace POCl₃ with ionic liquids (e.g., [BMIM]Cl) for chloro group introduction. Ultrasound-assisted synthesis reduces reaction time (30 minutes vs. 6 hours) and energy use. Solvent-free mechanochemical grinding (e.g., with K2CO3) minimizes waste .

Q. What analytical workflows quantify trace impurities in the compound?

- Methodological Answer : UPLC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) detects impurities at ppm levels. For halogenated byproducts, ICP-MS tracks residual chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.